

An In-depth Technical Guide to Ethyl 2,3-dihydroxybenzoate

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Compound of Interest

Compound Name: Ethyl 2,3-dihydroxybenzoate

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Introduction

Ethyl 2,3-dihydroxybenzoate is an organic chemical compound and a derivative of benzoic acid. As a member of the dihydroxybenzoate family, it is an isomer of other biologically significant compounds such as Ethyl 3,4-dihydroxybenzoate (EDHB). While research on **Ethyl 2,3-dihydroxybenzoate** is not as extensive as its isomers, its structural features suggest potential for investigation in various fields, including pharmacology and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and potential biological activities, drawing comparisons with related compounds where direct data is limited.

Chemical and Physical Properties

Ethyl 2,3-dihydroxybenzoate is a small molecule with the molecular formula $C_9H_{10}O_4$.^[1] Its structure consists of a benzene ring substituted with two hydroxyl groups at positions 2 and 3, and an ethyl ester group at position 1.

Table 1: Physicochemical Properties of **Ethyl 2,3-dihydroxybenzoate**

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O ₄	[1]
Molecular Weight	182.17 g/mol	[1]
IUPAC Name	ethyl 2,3-dihydroxybenzoate	[1]
CAS Number	3943-73-5	[1]
SMILES	<chem>CCOC(=O)C1=C(C(=CC=C1)O)O</chem>	[1]
InChIKey	RHMQSXRCGOZYND-UHFFFAOYSA-N	[1]

Synthesis and Purification

The primary method for synthesizing **Ethyl 2,3-dihydroxybenzoate** is through the Fischer-Speier esterification of 2,3-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst.[2][3]

Experimental Protocol: Fischer-Speier Esterification

Materials:

- 2,3-dihydroxybenzoic acid
- Absolute ethanol (large excess)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Standard reflux and extraction glassware

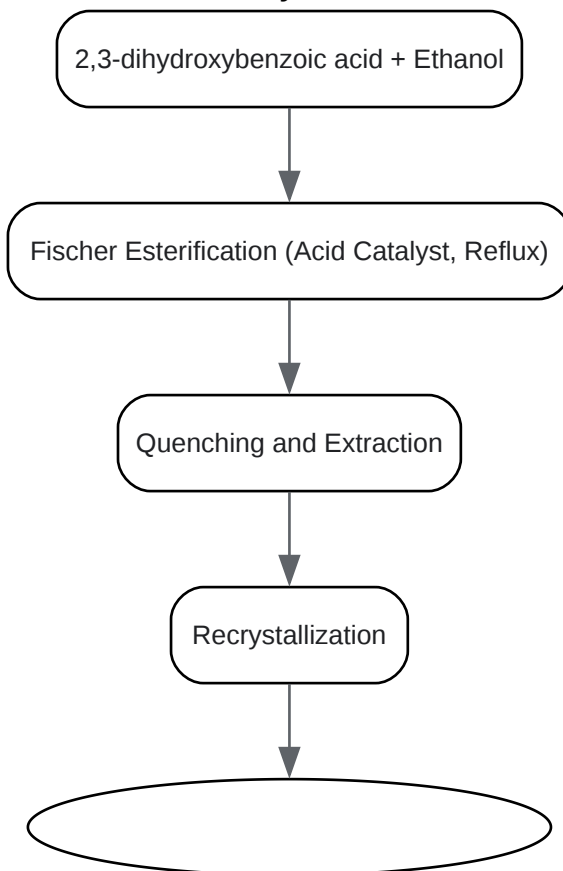
Procedure:

- Dissolve 2,3-dihydroxybenzoic acid in a large excess of absolute ethanol in a round-bottom flask.
- Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess ethanol using a rotary evaporator.
- Pour the residue into water and transfer to a separatory funnel.
- Extract the aqueous solution with an organic solvent like diethyl ether or ethyl acetate.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Ethyl 2,3-dihydroxybenzoate**.^{[4][5]}

Purification

The crude product can be purified by recrystallization. The choice of solvent for recrystallization depends on the solubility of the compound and impurities. A common technique involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing it to cool slowly to form crystals. The purified crystals are then collected by filtration.

General Workflow for Synthesis and Purification



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Caption: General workflow for the synthesis and purification of **Ethyl 2,3-dihydroxybenzoate**.

Spectroscopic Data

While a dedicated public database spectrum for **Ethyl 2,3-dihydroxybenzoate** is not readily available, its expected spectral characteristics can be inferred from the analysis of its functional groups and data from isomeric compounds.

Table 2: Expected Spectroscopic Data for **Ethyl 2,3-dihydroxybenzoate**

Technique	Expected Features
^1H NMR	Signals for the ethyl group (a quartet around 4.4 ppm for $-\text{CH}_2-$ and a triplet around 1.4 ppm for $-\text{CH}_3-$). Aromatic protons would appear in the region of 6.5-8.0 ppm. The hydroxyl protons would likely appear as broad singlets.
^{13}C NMR	A signal for the ester carbonyl carbon around 167 ppm. Signals for the aromatic carbons, with those attached to hydroxyl groups being deshielded. Signals for the ethyl group carbons would also be present.
FT-IR (cm^{-1})	A broad O-H stretching band from the hydroxyl groups (around $3550\text{-}3200\text{ cm}^{-1}$). ^[6] ^[7] A strong C=O stretching band for the ester group (around 1720 cm^{-1}). C-O stretching bands (around $1300\text{-}1000\text{ cm}^{-1}$). ^[7] Aromatic C-H and C=C stretching bands. ^[8]
Mass Spec (m/z)	The molecular ion peak $[\text{M}]^+$ would be expected at approximately 182.17. Common fragmentation patterns would involve the loss of the ethoxy group ($-\text{OC}_2\text{H}_5$) or the entire ester group. ^[9]

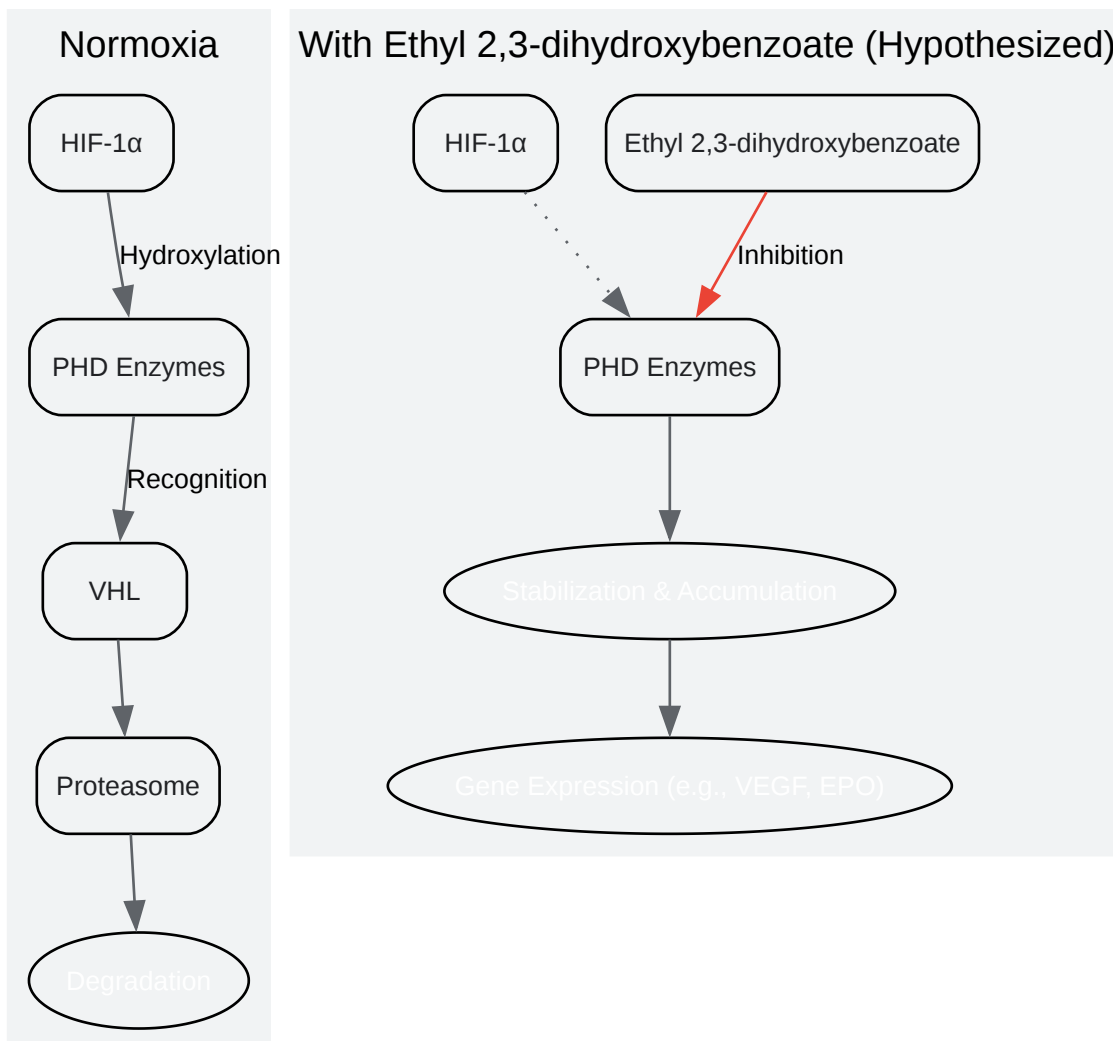
Potential Biological Activities and Mechanisms of Action

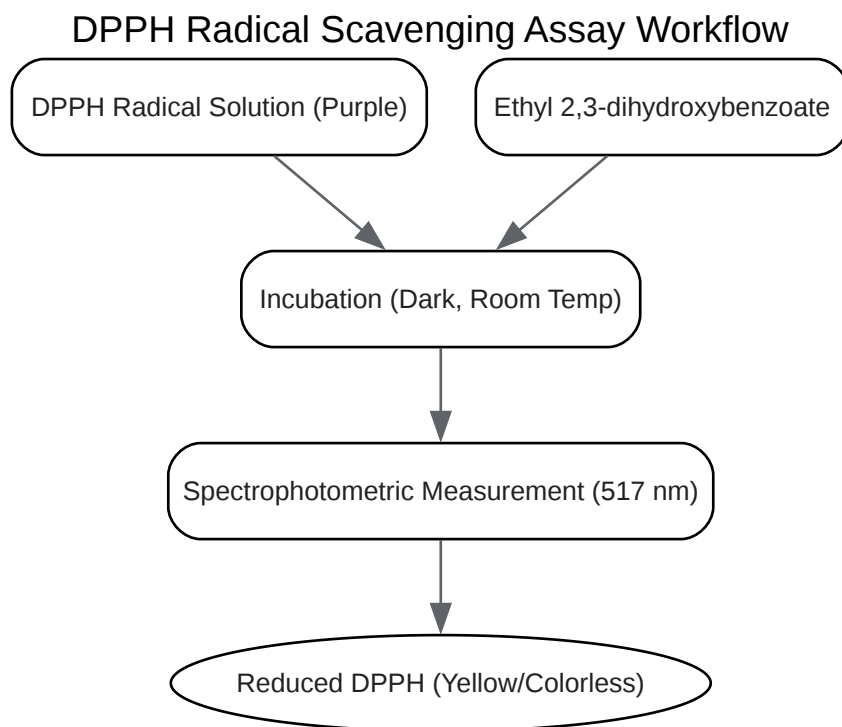
Direct experimental data on the biological activities of **Ethyl 2,3-dihydroxybenzoate** is scarce. However, significant insights can be drawn from its structural analog, Ethyl 3,4-dihydroxybenzoate (EDHB), a known prolyl hydroxylase inhibitor.

Prolyl Hydroxylase Inhibition and HIF-1 α Stabilization

The primary mechanism of action for EDHB is the inhibition of prolyl hydroxylase domain (PHD) enzymes.^[10] PHDs are responsible for the hydroxylation of the alpha subunit of Hypoxia-

Inducible Factor-1 (HIF-1 α) under normoxic conditions, which targets it for proteasomal degradation. By inhibiting PHDs, EDHB stabilizes HIF-1 α , allowing it to accumulate and activate the transcription of various genes involved in cellular responses to hypoxia, such as angiogenesis and erythropoiesis.[10] Given the structural similarity, it is plausible that **Ethyl 2,3-dihydroxybenzoate** could also exhibit PHD inhibitory activity.

Hypothesized HIF-1 α Stabilization Pathway



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